

# Physical and chemical characteristics of Anastrozole-d12

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## Compound of Interest

Compound Name: Anastrozole-d12

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## Anastrozole-d12: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Anastrozole-d12**. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound. This guide details the fundamental properties, analytical methodologies, and relevant biological context of **Anastrozole-d12**, presenting data in a structured and accessible format.

## Core Physical and Chemical Properties

**Anastrozole-d12**, the deuterated analog of Anastrozole, is primarily utilized as an internal standard in analytical and pharmacokinetic research.<sup>[1]</sup> Its physical and chemical properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and liquid chromatography.

Property	Value	Source(s)
Chemical Name	$\alpha,\alpha,\alpha',\alpha'$ -tetra(methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile	[1]
Synonyms	Anastrol-d12, Arimidex-d12, ZD1033-d12	[2]
CAS Number	120512-32-5	[1][2]
Molecular Formula	$C_{17}H_7D_{12}N_5$	[1][2]
Molecular Weight	305.44 g/mol	[2]
Appearance	Pale Yellow Solid	[3]
Purity	$\geq 98\%$ ; $\geq 99\%$ atom D	[3]
Melting Point	83-85 °C	[3]
Boiling Point	Not available (likely decomposes)	
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly)	[1][3]
Storage	Store at -20°C	[1][3]

## Spectroscopic and Analytical Data

The structural integrity and isotopic enrichment of **Anastrozole-d12** are confirmed through various spectroscopic techniques. While detailed spectral data for the deuterated compound is not extensively published, data for unlabeled Anastrozole provides a valuable reference.

## Mass Spectrometry

**Anastrozole-d12** is designed for use in mass spectrometry-based assays, where its distinct mass-to-charge ratio allows for precise quantification of its non-deuterated counterpart.<sup>[1]</sup> The

fragmentation pattern of Anastrozole has been studied, providing insight into the expected fragmentation of its deuterated analog.

- Anastrozole (Unlabeled) Fragmentation:

- Parent Ion  $[M+H]^+$ : m/z 294.1713
- Major Fragment Ions: m/z 225, 212.1056, 184.1107, 170.0949, 115[4][5][6]

## NMR Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of Anastrozole and its labeled derivatives. The following are reported chemical shifts for unlabeled Anastrozole in  $CDCl_3$ .

- $^1H$  NMR (400 MHz,  $CDCl_3$ ) of Anastrozole:

- $\delta$  8.16 (s, 1H, Triazole-H)
- $\delta$  8.01 (s, 1H, Triazole-H)
- $\delta$  7.54 (t,  $J=1.5$  Hz, 1H, Ar-H)
- $\delta$  7.34 (d,  $J=1.5$  Hz, 2H, Ar-H)
- $\delta$  5.40 (s, 2H,  $-CH_2-$ )
- $\delta$  1.73 (s, 12H, 4 x  $-CH_3$ )[7]

- $^{13}C$  NMR of Anastrozole:

- Referenced in literature but specific shifts not detailed in the provided search results.[8]

## Experimental Protocols

The following sections outline generalized experimental methodologies relevant to the synthesis, purification, and analysis of Anastrozole and its deuterated analog.

## Synthesis of Anastrozole

The synthesis of Anastrozole can be achieved through a multi-step process, which can be adapted for the preparation of **Anastrozole-d12** by using deuterated starting materials. A common route starts from 3,5-bis(bromomethyl)toluene.[9]

General Synthetic Scheme:



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Caption: General synthetic pathway for Anastrozole.

Protocol:

- Cyanation: 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase-transfer catalyst to yield the bis-nitrile compound.[9]
- Methylation: The bis-nitrile compound undergoes deprotonation with sodium hydride followed by methylation with methyl iodide (for **Anastrozole-d12**, a deuterated methyl iodide would be used) to form the bis-dimethylated product.[9]
- Bromination: A radical substitution reaction using N-bromosuccinimide and a radical initiator like benzoyl peroxide introduces a bromine atom at the benzylic position.[9]
- Final Step: The resulting benzylbromide undergoes an SN2 reaction with sodium triazole to yield Anastrozole.[9]

## Purification

Purification of crude Anastrozole is typically achieved through crystallization.

Protocol:

- Dissolve the crude Anastrozole in a suitable solvent such as isopropanol or ethyl acetate at an elevated temperature (e.g., 45-50°C).[10]
- Cool the solution to room temperature (25-35°C).

- Add an anti-solvent like cyclohexane dropwise to induce precipitation.[10]
- Stir the mixture for a period to allow for complete crystallization.
- Filter the precipitated solid and wash with fresh, cold anti-solvent.[10]
- Dry the purified product under vacuum at a suitable temperature (e.g., 45-50°C).[10]

## Analytical Method (LC-MS/MS)

**Anastrozole-d12** is predominantly used as an internal standard for the quantification of Anastrozole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Sample Analysis:



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Caption: LC-MS/MS analytical workflow for Anastrozole.

Example Protocol:

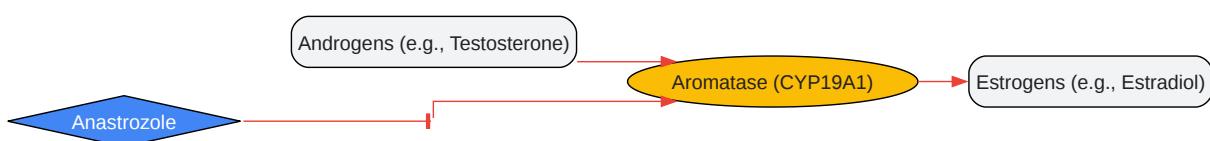
- Sample Preparation: To a plasma sample, add a known concentration of **Anastrozole-d12** as the internal standard. Perform protein precipitation with methanol or solid-phase extraction.[6][11]
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP, Inertsil ODS-3V).[11][12]
  - Mobile Phase: A gradient or isocratic mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol or acetonitrile).[6][13]
  - Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]

- Mass Spectrometry Detection:
  - Ionization Mode: Positive electrospray ionization (ESI+).[6]
  - Monitoring Mode: Multiple Reaction Monitoring (MRM).
  - Transitions:
    - Anastrozole: m/z 294.1 → 225.1[6]
    - **Anastrozole-d12**: The specific transition would be monitored based on its deuteration pattern.

## Biological Context and Mechanism of Action

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor.[14] Aromatase is a cytochrome P450 enzyme (CYP19A1) responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Anastrozole effectively suppresses plasma estradiol levels.[14] This mechanism of action is the basis for its use in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7]

Aromatase Inhibition Pathway:



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Caption: Mechanism of aromatase inhibition by Anastrozole.

**Anastrozole-d12**, being a stable isotope-labeled analog, is expected to have the same pharmacological activity as Anastrozole. However, its primary application is in analytical settings to ensure the accuracy and precision of quantitative measurements of the active drug. [1]

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